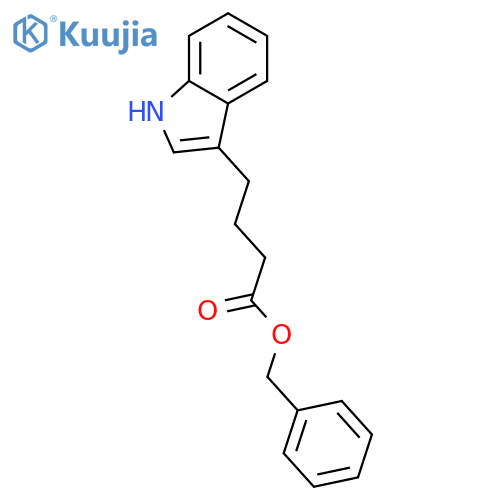Cas no 55747-37-0 (Benzyl 4-(1H-indol-3-yl)butanoate)

55747-37-0 structure
商品名:Benzyl 4-(1H-indol-3-yl)butanoate
Benzyl 4-(1H-indol-3-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-butanoic acid, phenylmethyl ester
- benzyl 4-(1H-indol-3-yl)butanoate
- benzyl 4-(1H-indol-3-yl)butyrate
- MFCD04124444
- SCHEMBL9149723
- DTXSID60363249
- AKOS005079508
- benzyl 4-(3-indolyl)butyrate
- 55747-37-0
- benzyl4-(1H-indol-3-yl)butanoate
- ZXJYIODZAOTVSW-UHFFFAOYSA-N
- 11W-0829
- Benzyl 4-(1H-indol-3-yl)butanoate
-
- MDL: MFCD04124444
- インチ: InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2
- InChIKey: ZXJYIODZAOTVSW-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCC1=CNC2=CC=CC=C12)OCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 293.14167
- どういたいしつりょう: 293.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- PSA: 42.09
Benzyl 4-(1H-indol-3-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B175050-0.5mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
| Matrix Scientific | 170453-10mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 10mg |
$146.00 | 2023-09-09 | ||
| A2B Chem LLC | AG31091-1mg |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AG31091-5mg |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AG31091-500mg |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AG31091-1g |
benzyl 4-(1H-indol-3-yl)butyrate |
55747-37-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| TRC | B175050-2.5mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
| Matrix Scientific | 170453-1mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 1mg |
$90.00 | 2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626625-10mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 98% | 10mg |
¥862.00 | 2024-05-08 | |
| TRC | B175050-1mg |
Benzyl 4-(1H-indol-3-yl)butanoate |
55747-37-0 | 1mg |
$ 80.00 | 2022-06-07 |
Benzyl 4-(1H-indol-3-yl)butanoate 関連文献
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
55747-37-0 (Benzyl 4-(1H-indol-3-yl)butanoate) 関連製品
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 4770-00-7(3-cyano-4-nitroindole)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
